8,8-dimethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8-DIMETHYL-5-(4-PYRIDYL)-5,8,9,10-TETRAHYDROPYRIMIDO[4,5-B]QUINOLINE-2,4,6(1H,3H,7H)-TRIONE is a complex heterocyclic compound that belongs to the class of pyrimidoquinolines. This compound is characterized by its unique structure, which includes a pyridine ring fused with a tetrahydropyrimidine and quinoline moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-DIMETHYL-5-(4-PYRIDYL)-5,8,9,10-TETRAHYDROPYRIMIDO[4,5-B]QUINOLINE-2,4,6(1H,3H,7H)-TRIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-pyridinecarboxaldehyde with 2,4,6-trioxo-1,3,5-triazine in the presence of a suitable catalyst, followed by cyclization and reduction steps to form the desired product. Reaction conditions often include the use of organic solvents such as ethanol or acetonitrile, and catalysts like p-toluenesulfonic acid or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
8,8-DIMETHYL-5-(4-PYRIDYL)-5,8,9,10-TETRAHYDROPYRIMIDO[4,5-B]QUINOLINE-2,4,6(1H,3H,7H)-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
8,8-DIMETHYL-5-(4-PYRIDYL)-5,8,9,10-TETRAHYDROPYRIMIDO[4,5-B]QUINOLINE-2,4,6(1H,3H,7H)-TRIONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8,8-DIMETHYL-5-(4-PYRIDYL)-5,8,9,10-TETRAHYDROPYRIMIDO[4,5-B]QUINOLINE-2,4,6(1H,3H,7H)-TRIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a single benzene ring fused to a pyridine ring.
Pyrimido[4,5-b]quinoline: Lacks the additional substituents present in the target compound.
Tetrahydropyrimidine derivatives: Similar core structure but different substituents.
Uniqueness
8,8-DIMETHYL-5-(4-PYRIDYL)-5,8,9,10-TETRAHYDROPYRIMIDO[4,5-B]QUINOLINE-2,4,6(1H,3H,7H)-TRIONE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H18N4O3 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
8,8-dimethyl-5-pyridin-4-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-2,4,6-trione |
InChI |
InChI=1S/C18H18N4O3/c1-18(2)7-10-13(11(23)8-18)12(9-3-5-19-6-4-9)14-15(20-10)21-17(25)22-16(14)24/h3-6,12H,7-8H2,1-2H3,(H3,20,21,22,24,25) |
InChI Key |
DBJDHRGYUJMASD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)NC(=O)NC3=O)C4=CC=NC=C4)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.